![molecular formula C6H14ClNO3 B8125312 Methylamino-peg1-acid hydrochloride salt](/img/structure/B8125312.png)
Methylamino-peg1-acid hydrochloride salt
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Overview
Description
Methylamino-peg1-acid hydrochloride salt is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of propanoic acid, featuring a methylamino group and an ethoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylamino-peg1-acid hydrochloride salt typically involves the reaction of 3-chloropropanoic acid with 2-(methylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the 2-(methylamino)ethoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methylamino-peg1-acid hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Bioconjugation
Methylamino-PEG1-acid hydrochloride salt serves as a non-cleavable linker in bioconjugation processes. This application is crucial for the development of targeted therapies, particularly in the fields of oncology and immunotherapy.
- Mechanism : The amine group in methylamino-PEG1-acid reacts with carboxyl groups on biomolecules to form stable amide bonds. This property allows for the effective coupling of drugs to antibodies or peptides, enhancing the specificity and efficacy of therapeutic agents .
- Case Studies :
Drug Delivery Systems
The compound is extensively used in the formulation of drug delivery systems due to its ability to improve solubility and circulation time of therapeutic agents.
- Enhanced Solubility : Methylamino-PEG1-acid significantly increases the solubility of hydrophobic drugs in aqueous environments, which is essential for intravenous administration .
- Prolonged Circulation Time : The PEG moiety helps evade the immune system, allowing for longer systemic circulation of drugs. This property is particularly beneficial in delivering biologics and small molecules effectively .
- Case Studies :
Material Science Applications
In material science, methylamino-PEG1-acid is employed to modify surfaces and enhance biocompatibility.
- Surface Coating : It can be used to coat materials such as implants or medical devices, reducing non-specific binding and improving biocompatibility. This application is critical in developing safer medical devices that minimize immune responses .
- Case Studies :
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Bioconjugation | Non-cleavable linkers for ADCs | Enhanced specificity and stability |
Drug Delivery | Improves solubility and circulation time of therapeutics | Increased efficacy and reduced toxicity |
Material Science | Surface modification for biocompatibility | Reduced non-specific binding |
Mechanism of Action
The mechanism by which Methylamino-peg1-acid hydrochloride salt exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propionic acid;hydrochloride: This compound has a similar structure but features a dimethylamino group instead of a methylamino group.
2-(Methylamino)ethanol: This compound is a precursor in the synthesis of Methylamino-peg1-acid hydrochloride salt and has similar chemical properties.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[2-(methylamino)ethoxy]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-7-3-5-10-4-2-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGADIQLALEBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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